molecular formula C7H8O4S2 B13493263 2-(4-Methanesulfonylthiophen-3-yl)acetic acid

2-(4-Methanesulfonylthiophen-3-yl)acetic acid

Cat. No.: B13493263
M. Wt: 220.3 g/mol
InChI Key: OZXBXOYHSVPSEP-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid typically involves the introduction of the methanesulfonyl group to the thiophene ring followed by the formation of the acetic acid moiety. One common method is the sulfonation of thiophene derivatives using methanesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated thiophene can then be subjected to a carboxylation reaction to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(4-Methanesulfonylthiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 4-Methanesulfonylphenylacetic acid
  • 2-(4-Methylsulfonylphenyl)acetic acid

Uniqueness

2-(4-Methanesulfonylthiophen-3-yl)acetic acid is unique due to the presence of both the methanesulfonyl group and the thiophene ring, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8O4S2

Molecular Weight

220.3 g/mol

IUPAC Name

2-(4-methylsulfonylthiophen-3-yl)acetic acid

InChI

InChI=1S/C7H8O4S2/c1-13(10,11)6-4-12-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI Key

OZXBXOYHSVPSEP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CSC=C1CC(=O)O

Origin of Product

United States

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